4-Hexen-1-yne, (4E)-
CAS No.: 100245-64-5
Cat. No.: VC18970837
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100245-64-5 |
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Molecular Formula | C6H8 |
Molecular Weight | 80.13 g/mol |
IUPAC Name | hex-4-en-1-yne |
Standard InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 |
Standard InChI Key | JLXNEPDKUYQIPV-UHFFFAOYSA-N |
Canonical SMILES | CC=CCC#C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
(4E)-4-Hexen-1-yne (CAS: 31516-63-9) is an enyne, a class of compounds containing both alkene () and alkyne () groups. The IUPAC name specifies the -configuration of the double bond, indicating that the higher-priority groups on each carbon of the double bond are on opposite sides . The molecular structure is represented as , with the triple bond at position 1 and the double bond spanning carbons 4 and 5.
Key Structural Parameters:
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Molecular Formula:
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Bond Lengths:
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (4E)-4-Hexen-1-yne has been explored through multiple routes, though detailed industrial methods remain scarce. Notable approaches include:
Hydration of Alkynyl Precursors
Guirgis et al. (2003) demonstrated the hydration of 4-hexen-2-yne using aqueous and mercuric sulfate () as a catalyst . This method leverages the acidity of terminal alkynes to facilitate Markovnikov addition, though regioselectivity challenges may arise.
Catalytic Hydrogenation
Selective hydrogenation of conjugated enynes, such as 2-hexen-5-yn-4-one, over palladium-on-calcium carbonate () in methanol has been reported . This method ensures stereochemical control, preserving the -configuration of the double bond.
Dehydrohalogenation
Early work by Montaigne (1954) involved dehydrohalogenation of 4-chloro-1-hexyne using strong bases like potassium hydroxide () . This elimination reaction proceeds via an mechanism, favoring the formation of the trans isomer.
Physicochemical Properties
Physical Constants
Property | Value | Source |
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Boiling Point | 53.5°C at 760 mmHg | |
Density | 0.756 g/cm³ | |
Flash Point | -29.046°C | |
Vapor Pressure | Not reported | — |
Refractive Index | 1.443 (estimated) |
Spectroscopic Data
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IR Spectroscopy:
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NMR Spectroscopy:
Chemical Reactivity and Applications
Reactivity Profile
The juxtaposition of alkene and alkyne moieties confers unique reactivity:
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Hydrogenation: Selective reduction of the triple bond to a single bond using and Lindlar’s catalyst yields (4E)-4-hexene .
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Cycloadditions: Participation in Diels-Alder reactions with dienes to form bicyclic compounds .
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Polymerization: Potential use in producing conjugated polymers for electronic materials, though literature evidence is limited.
Industrial and Research Applications
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Organic Synthesis: Intermediate in the preparation of fragrances and pharmaceuticals .
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Material Science: Building block for carbon-rich nanostructures due to its linear topology .
Parameter | Value | Source |
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Flammability | Highly flammable (Flash Point: -29°C) | |
GHS Pictograms | Flame, Exclamation Mark | |
Storage Conditions | -20°C in inert atmosphere |
Regulatory Information
Comparative Analysis with Structural Isomers
1-Hexen-4-yne (CAS: 5009-11-0)
This positional isomer features the triple bond at position 4 and double bond at position 1. Differences in bond localization affect reactivity:
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